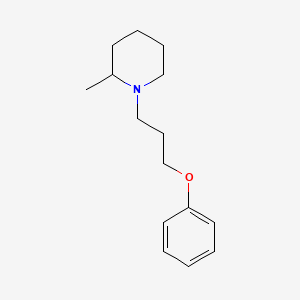
2-Methyl-1-(3-phenoxypropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-phenoxypropyl)piperidine is a chemical compound belonging to the piperidine class of heterocyclic compounds. Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significant roles in medicinal chemistry and synthetic organic chemistry . This particular compound is characterized by the presence of a methyl group at the second position and a phenoxypropyl group at the first position of the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperidine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperidine with 3-phenoxypropyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that are efficient and environmentally friendly. For example, the use of ionic liquids as catalysts can facilitate the synthesis of piperidine derivatives through one-pot multi-component reactions. These methods offer advantages such as high yields, short reaction times, and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(3-phenoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine nitrogen or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-phenoxypropyl)piperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(3-phenoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various biological pathways, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to these targets and altering their activity, leading to physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological properties.
Other Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 4-phenylpiperidine share structural similarities and are used in various applications.
Uniqueness
2-Methyl-1-(3-phenoxypropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxypropyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and development .
Propiedades
Número CAS |
63885-12-1 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-methyl-1-(3-phenoxypropyl)piperidine |
InChI |
InChI=1S/C15H23NO/c1-14-8-5-6-11-16(14)12-7-13-17-15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3 |
Clave InChI |
OTMLATMCCJDRRG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















